molecular formula C5H3Cl2N5 B13655598 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13655598
M. Wt: 204.01 g/mol
InChI Key: LVSDZNVSOHWVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • Pyrazoloadenine
  • 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-

Comparison

Compared to similar compounds, 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits unique properties due to the presence of chlorine atoms, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a more potent inhibitor in certain biochemical assays and a valuable compound for drug development .

Properties

Molecular Formula

C5H3Cl2N5

Molecular Weight

204.01 g/mol

IUPAC Name

3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H3Cl2N5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12)

InChI Key

LVSDZNVSOHWVMW-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.